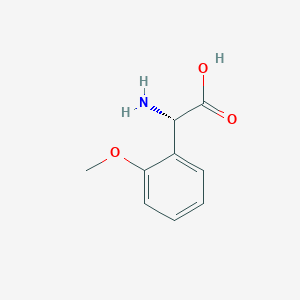

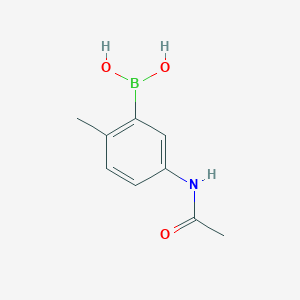

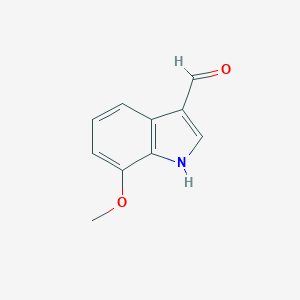

![molecular formula C9H13BrN2OS B111123 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide CAS No. 109317-52-4](/img/structure/B111123.png)

2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

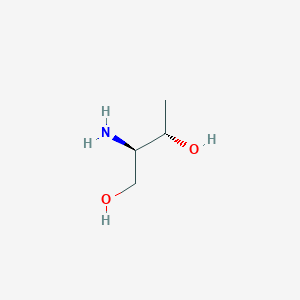

The compound “2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide” is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The compound likely contains a benzothiazole core, which is a fused ring structure containing a benzene ring and a thiazole ring . The “2-Amino” indicates an amino group (-NH2) attached to the second carbon of the thiazole ring. The “5,5-dimethyl” suggests two methyl groups (-CH3) attached to the fifth carbon of the benzene ring. The “5,6-dihydro” could indicate that the fifth and sixth carbons of the benzene ring are sp3 hybridized (saturated), rather than sp2 hybridized (unsaturated) as in a typical aromatic ring .Aplicaciones Científicas De Investigación

Gastroprotective Properties of Ebrotidine

Ebrotidine is a compound that combines the properties of an H2-receptor antagonist with those of a cytoprotective agent. It is known for its ability to enhance the synthesis and secretion of gastric mucus components, promoting mucosal repair and integrity. This indicates its potential in the treatment of ulcer disease (B. Slomiany, J. Piotrowski, & A. Slomiany, 1997).

Synthesis and Biological Importance of Benzothiazoles

The synthesis of 2-(thio)ureabenzothiazoles (TBT and UBT) highlights the broad spectrum of biological activities of these compounds, including their use in medicinal chemistry for the treatment of rheumatoid arthritis, systemic lupus erythematosus, and as fungicides and herbicides (M. Rosales-Hernández et al., 2022).

Neurobiology of Tianeptine

Studies on tianeptine, a compound with structural similarities to tricyclic antidepressants, provide insights into the neurobiological mechanisms underlying its antidepressant actions. These studies suggest a role for structural and functional plasticity in brain regions critical for emotional learning, highlighting the complex interplay between neurotransmitter systems (B. McEwen & J. Olié, 2005).

Synthetic Approaches to Guanidinobenzazoles

Research on the synthesis of 2-guanidinobenzazoles and their potential therapeutic applications emphasizes their pharmacological activities, including cytotoxic effects and inhibition of cell proliferation. This underscores the importance of these compounds in developing new drugs (M. Rosales-Hernández et al., 2022).

Modern Synthesis of Benzothiazole Derivatives

A review focused on modern trends in the chemistry of biologically active benzothiazole derivatives, covering newly developed synthesis methods. This highlights their role as reactive building blocks for the synthesis of pharmacologically active heterocycles, indicating their significance in drug development and material science (L. Zhilitskaya et al., 2021).

Propiedades

IUPAC Name |

2-amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS.BrH/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5;/h3-4H2,1-2H3,(H2,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQZUGSGHMULRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)N)C.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482571 |

Source

|

| Record name | 2-Amino-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide | |

CAS RN |

109317-52-4 |

Source

|

| Record name | 2-Amino-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.